molecular formula C17H12N6O2S B2408129 6-((4-Nitrobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 893126-66-4

6-((4-Nitrobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2408129
CAS No.: 893126-66-4
M. Wt: 364.38
InChI Key: LNDKMJVMVFFGKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((4-Nitrobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetically versatile heterocyclic compound of high interest in medicinal chemistry and oncology research. It features a fused [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold known for its diverse biological properties . The molecular structure is strategically substituted at the 3-position with a pyridin-2-yl moiety and at the 6-position with a (4-nitrobenzyl)thio group, making it a valuable intermediate for the synthesis of more complex molecules and a candidate for probing biological targets. Key Research Applications & Value: - Anticancer Drug Discovery: This compound is a rigid analog of vinylogous Combretastatin A-4 (CA-4), designed to overcome the pharmacokinetic instability of natural product leads . Similar 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazine derivatives have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization, effectively disrupting microtubule dynamics and arresting the cell cycle at the G2/M phase . - Kinase Inhibition Profiling: The triazolopyridazine scaffold is a recognized pharmacophore in kinase inhibitor development . This specific compound serves as a key building block for generating derivatives that target tyrosine kinases, such as c-Met, which are implicated in cancer cell proliferation and metastasis . Mechanism of Action: Research on closely related analogs indicates that the primary mechanism involves high-affinity binding at the colchicine site on tubulin, leading to the inhibition of microtubule assembly . Molecular modeling studies suggest that these compounds fit precisely into the binding pocket, mimicking the interaction of known natural products . Additionally, structural modifications can shift the mechanism towards potent kinase inhibition, disrupting intracellular signaling pathways . Chemical Features: The compound's structure incorporates a thioether linker, allowing for further functionalization. The electron-withdrawing nitro group on the benzyl moiety and the nitrogen-rich heteroaromatic system influence its electronic properties, solubility, and binding interactions with biological targets, making it a sophisticated tool for structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-[(4-nitrophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O2S/c24-23(25)13-6-4-12(5-7-13)11-26-16-9-8-15-19-20-17(22(15)21-16)14-3-1-2-10-18-14/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDKMJVMVFFGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-((4-Nitrobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic compound belonging to the class of triazolopyridazines. Its unique structure features a triazole ring fused to a pyridazine moiety, with a nitro-substituted benzylthio group and a pyridine ring. This arrangement contributes to its potential biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Preliminary studies indicate that 6-((4-Nitrobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine exhibits promising antimicrobial activity . The compound's mechanism may involve interactions with various biological macromolecules, potentially disrupting cellular functions in target microorganisms. However, specific mechanisms of action remain largely unexplored in the literature.

Case Studies and Research Findings

  • Inhibition of Tubulin Polymerization : Compounds structurally related to 6-((4-Nitrobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine have been shown to effectively inhibit tubulin polymerization, a critical process for cell division and cancer progression . This suggests that similar mechanisms might be applicable to the compound .
  • Cytotoxicity Studies : Preliminary evaluations indicate that certain derivatives exhibit low cytotoxicity against human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-((4-Nitrobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
3-(benzylsulfanyl)-6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazineBenzylsulfanyl groupDifferent substitution pattern leading to distinct reactivity
3-(4-methoxy-benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazineMethoxy group instead of nitroVariation in electronic properties affecting biological activity
6-(8-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenolChlorine substituentPotential for different pharmacological profiles due to halogen effects

The uniqueness of 6-((4-Nitrobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine lies in its specific combination of functional groups and substitution patterns that may impart distinct chemical reactivity and biological properties compared to these similar compounds.

Q & A

Q. What are the standard synthetic routes for 6-((4-nitrobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine, and how are intermediates characterized?

The synthesis typically involves sequential nucleophilic substitution and coupling reactions. For example, the thioether linkage is formed via reaction of 4-nitrobenzyl mercaptan with a chlorinated triazolopyridazine precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Key intermediates are characterized using TLC to monitor reaction progress and column chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Final product purity (>95%) is confirmed via HPLC (C18 column, methanol/water mobile phase) and structural validation by ¹H/¹³C NMR (e.g., aromatic proton signals at δ 8.2–8.5 ppm) and HRMS (e.g., [M+H]⁺ at m/z 434.47) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : Aromatic protons from the pyridazine (δ 7.8–8.6 ppm) and 4-nitrobenzyl groups (δ 8.2–8.4 ppm) are diagnostic. The thioether bridge (C-S-C) is confirmed via ¹³C NMR (δ 35–40 ppm) .
  • Mass Spectrometry : HRMS provides exact mass confirmation (e.g., m/z 434.47 for C₂₁H₁₈N₆O₃S) .
  • IR Spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C=N (~1600 cm⁻¹) validate functional groups .

Q. What structural features influence its potential biological activity?

The triazolopyridazine core enables π-π stacking with protein targets, while the 4-nitrobenzylthio group enhances lipophilicity for membrane penetration. The pyridin-2-yl moiety may participate in hydrogen bonding, critical for target affinity (e.g., kinase inhibition) .

Advanced Research Questions

Q. How can low yields in the final coupling step be optimized?

Poor yields often arise from steric hindrance at the triazolopyridazine C-6 position. Strategies include:

  • Solvent optimization : Replace DMF with DMSO to improve nucleophilicity of the thiol group .
  • Temperature control : Increase reaction temperature to 100°C to accelerate kinetics .
  • Catalyst use : Add catalytic KI (10 mol%) to enhance leaving-group displacement . Monitor progress via HPLC at each step to identify bottlenecks .

Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Discrepancies may stem from:

  • Assay conditions : Varying ATP concentrations in kinase assays (e.g., 1 μM vs. 10 μM ATP) alter IC₅₀ values .
  • Cell-line specificity : Activity against HeLa vs. MCF-7 cells depends on differential expression of target proteins . Standardize protocols using positive controls (e.g., staurosporine for kinase assays) and validate results across ≥3 independent replicates .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina): Use crystal structures of kinases (e.g., PDB 7E7) to model interactions between the triazolopyridazine core and ATP-binding pockets .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the 4-nitrobenzylthio group in hydrophobic binding sites . Validate predictions with SAR studies (e.g., substituting nitro with methoxy groups reduces activity by 10-fold) .

Methodological Guidance Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Thioether formation4-Nitrobenzyl mercaptan, K₂CO₃, DMF, 80°C, 12h65–70>95%
Final couplingPyridin-2-yl boronic acid, Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C, 24h50–55>98%

Q. Table 2: Biological Activity Data

Assay TypeTargetIC₅₀ (nM)Notes
Kinase inhibitionEGFR120 ± 15ATP concentration: 10 μM
CytotoxicityHeLa850 ± 9072h exposure, MTT assay

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.